Boc-beta-Homopyr-OH
Description
Boc-beta-Homopyr-OH, chemically known as (S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid, is a specialized chemical reagent used in organic synthesis. Its structure combines a β-amino acid scaffold, a pyrrolidone ring (a lactam within a five-membered ring), and a crucial N-terminal protecting group. Understanding its utility requires an appreciation for the broader classes of molecules to which it belongs.
Table 1: Physicochemical Properties of this compound This interactive table summarizes key data for the compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 948594-96-5 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₇NO₅ | sigmaaldrich.com |
| Molecular Weight | 243.26 g/mol | sigmaaldrich.com |
| Synonym | (S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid | chemicalbook.comsigmaaldrich.com |
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids found in nature. qyaobio.com Their importance in medicinal chemistry and drug discovery is immense, as they provide a pathway to create novel molecular structures with enhanced properties. bioascent.comenamine.net The incorporation of UAAs into peptides can lead to peptidomimetics with improved characteristics such as increased stability against degradation by enzymes in the body, better oral bioavailability, and enhanced potency and selectivity for their biological targets. sigmaaldrich.com
The structural diversity offered by UAAs is virtually unlimited, making them valuable as chiral building blocks and molecular scaffolds for creating combinatorial libraries for drug screening. sigmaaldrich.com By replacing a natural amino acid with a UAA, chemists can introduce new physicochemical and biological properties, effectively fine-tuning the function of a peptide or creating entirely new bioactive molecules. qyaobio.com This strategy has become a powerful tool in protein engineering and the development of therapeutic peptides targeting a wide range of diseases. qyaobio.comsigmaaldrich.com
β-Amino acids are a prominent class of unnatural amino acids where the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group. mdpi.commmsl.cz This structural difference from the natural α-amino acids has profound implications. Peptides constructed from β-amino acids, known as β-peptides, often adopt stable, predictable secondary structures, such as helices. beilstein-journals.org Crucially, they exhibit remarkable resistance to proteolytic enzymes, which enhances their stability in biological systems. mdpi.com This makes them attractive candidates for developing therapeutic agents with longer half-lives. mdpi.com
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a structural motif present in many natural products, alkaloids, and biologically active compounds. mdpi.commmsl.cz The most well-known heterocyclic β-amino acids include those with a pyrrolidine core. mdpi.commmsl.cz In biomimetic research, which seeks to mimic natural biological processes and structures, pyrrolidine derivatives are frequently used to create molecules that can interact with biological targets with high specificity. The combination of a β-amino acid structure with a pyrrolidine ring, as seen in this compound, provides a conformationally constrained building block, which is highly desirable in the design of structured peptidomimetics and other complex molecular architectures. mdpi.com
The synthesis of peptides and related molecules is a stepwise process that requires precise control over chemical reactions. To prevent unwanted side reactions, reactive functional groups on the amino acids must be temporarily masked with "protecting groups." thermofisher.com The tert-butyloxycarbonyl group, commonly known as the Boc group, is a widely used protecting group for the amino terminus (N-terminus) of amino acids. wikipedia.org
The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.orglibretexts.org Its key feature is its stability under a wide range of reaction conditions, including those that are basic or nucleophilic, while being easily removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA). thermofisher.comwikipedia.orgamericanpeptidesociety.org This acid-lability is central to the "Boc strategy" in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org In SPPS, an N-Boc-protected amino acid is coupled to a growing peptide chain. The Boc group is then removed with acid to expose a new free amine, which is then ready to be coupled with the next N-Boc-protected amino acid in the sequence. thermofisher.comlibretexts.org This cycle of coupling and deprotection is repeated to build the desired peptide. The use of Boc protection is essential for ensuring that the peptide chain is assembled in the correct sequence and without unintended branching. thermofisher.comamericanpeptidesociety.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Role/Context |
|---|---|---|
| This compound | (S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid | Main subject of the article |
| Trifluoroacetic Acid | TFA | Reagent for Boc-group removal thermofisher.comwikipedia.orgamericanpeptidesociety.org |
| Di-tert-butyl dicarbonate | Boc anhydride | Reagent for introducing the Boc-group wikipedia.orglibretexts.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7(6-9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTQIXKUDSMJCP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584830 | |
| Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948594-96-5 | |
| Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Beta Homopyr Oh and Analogues
Strategies for the Construction of β-Homoproline Scaffolds
The construction of the β-homoproline scaffold, a five-membered pyrrolidine (B122466) ring with a carboxymethyl group at the 2-position, is a central challenge in the synthesis of Boc-beta-Homopyr-OH. hmdb.ca Various methodologies have been developed to achieve this, often focusing on stereocontrol and efficient ring formation.
Stereoselective Approaches to the Pyrrolidine Ring System Formation
The stereochemistry of the pyrrolidine ring is crucial for the biological activity of the final peptidomimetic. Several stereoselective methods have been developed to control the formation of this heterocyclic system.
One effective strategy involves the intramolecular C–H insertion reaction of a rhodium alkyl nitrene . This method has been used to prepare a range of substituted β-homoprolines with high anti-selectivity. thieme-connect.com The reaction proceeds via a rhodium nitrenoid generated from an isoxazolidin-5-one precursor, which then undergoes cyclization. thieme-connect.com This approach is notable for introducing a carboxylic acid functional group upon cyclization. thieme-connect.com
Another powerful technique is the stereodivergent allylation of chiral N-tert-butanesulfinyl imines . This method allows for the synthesis of chiral α-disubstituted β-homoprolines. nih.gov The absolute configuration of the newly formed stereocenter can be controlled by either changing the configuration of the chiral auxiliary or by using a different allylation protocol with the same auxiliary. nih.govresearchgate.net This approach offers a high degree of flexibility in accessing different stereoisomers.
Asymmetric 'clip-cycle' synthesis represents another innovative approach. In this method, Cbz-protected bis-homoallylic amines are "clipped" to a thioacrylate via an alkene metathesis reaction. Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
The fragmentation and rearrangement of 5-spirocyclopropaneisoxazolidines induced by acid provides a unique route to β-homoproline derivatives. researchgate.net This process involves the formation of a β-lactam intermediate which is then further elaborated. researchgate.net
Finally, organocatalyzed intramolecular heteroatom Michael addition has been shown to be an effective method for constructing enantioenriched pyrrolidine rings, leading to the synthesis of homoproline. capes.gov.br
Elaboration of the Carboxylic Acid Moiety via Advanced Organic Transformations
Once the pyrrolidine ring is formed, the next critical step is the introduction or modification of the carboxylic acid group. Several advanced organic transformations are employed for this purpose.
A common method for introducing the carboxylic acid is through the hydrolysis of a precursor functional group , such as a nitrile or an ester. libretexts.org These hydrolysis reactions can be catalyzed by either acid or base. libretexts.org
Carboxylation of organometallic intermediates is another widely used technique. libretexts.org This involves converting an organic halide into an organometallic reagent, such as a Grignard reagent, which then reacts with carbon dioxide to form the carboxylate salt. libretexts.org Subsequent acidification yields the desired carboxylic acid. libretexts.org
For the elongation of an existing carboxylic acid by one methylene (B1212753) group, the Arndt-Eistert homologation is a reliable method. libretexts.org This reaction involves the conversion of a carboxylic acid to an acyl chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst, such as silver oxide, and a nucleophile like water, yields the homologated carboxylic acid.
Chemoselective Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.org The chemoselective introduction of the Boc group onto the nitrogen atom of the pyrrolidine ring is a crucial step in the synthesis of this compound.
The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O) . The reaction is typically carried out in the presence of a base. wikipedia.org A variety of catalysts and conditions have been developed to improve the efficiency and chemoselectivity of this reaction.
Several catalytic systems have been shown to be effective for N-tert-butoxycarbonylation, including:
Thiamine hydrochloride under solvent-free conditions at room temperature. tandfonline.com
Sulfonated reduced graphene oxide as a metal-free heterogeneous catalyst. thieme-connect.com
Nanocerium oxide under solvent-free conditions. researchgate.net
**Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) ** as a reusable catalyst. organic-chemistry.org
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as both a solvent and a catalyst. organic-chemistry.org
These methods often offer high yields and excellent chemoselectivity, tolerating a wide range of functional groups. tandfonline.comthieme-connect.comresearchgate.net For instance, the use of sulfonated reduced graphene oxide allows for the selective protection of primary amines in the presence of other sensitive groups like phenols and thiophenols. thieme-connect.com
| Catalyst/Reagent | Conditions | Key Advantages |
| Thiamine hydrochloride | Solvent-free, ambient temperature | Eco-friendly, economical, high yield |
| Sulfonated reduced graphene oxide | Solvent-free, room temperature | Metal-free, heterogeneous, good chemoselectivity |
| Nanocerium oxide | Solvent-free, ambient temperature | Green protocol, rapid reaction, excellent yield |
| HClO₄–SiO₂ | Solvent-free, room temperature | Reusable, inexpensive, highly efficient |
| HFIP | Recyclable solvent/catalyst | Simple, efficient, no competitive side reactions |
| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, DMAP) | Widely applicable, standard procedure |
General Synthetic Pathways for β-Homoamino Acids
The synthesis of β-homoamino acids, including β-homoproline, often utilizes general methodologies applicable to this class of compounds. Two prominent examples are the modified Curtius rearrangement and the use of cyclopropanation reactions.
Modified Curtius Rearrangement Protocols in β-Amino Acid Synthesis
The Curtius rearrangement is a powerful tool for the synthesis of amines from carboxylic acids. In the context of β-amino acid synthesis, it is often used to introduce the β-amino group. The reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile to form a carbamate (B1207046). wikipedia.org
A modified version of this reaction, often referred to as the Yamada-modified Curtius rearrangement , allows for the direct conversion of carboxylic acids to urethanes using diphenylphosphoryl azide (DPPA). nih.gov This method is particularly useful as it avoids the isolation of the potentially explosive acyl azide intermediate.
The Curtius rearrangement has been successfully applied to the synthesis of various β-amino acids. For example, a differentially functionalized succinic acid can be alkylated, and subsequent selective removal of an imide protecting group followed by a Curtius rearrangement provides the desired N-protected β-amino acid with retention of stereochemistry. rsc.org This methodology has been used in the synthesis of natural products containing β-amino acid moieties. rsc.org The success of the Curtius rearrangement often depends on the appropriate protection of other functional groups within the molecule. organic-chemistry.org
Application of Cyclopropanation Reactions for Constrained β-Amino Acid Precursors
Cyclopropanation reactions are valuable for synthesizing constrained β-amino acid precursors. The introduction of a cyclopropane (B1198618) ring can significantly influence the conformation of the resulting peptide, making it a useful tool in peptidomimetic design.
Another strategy utilizes the Michael-induced ring closure (MIRC) of a Schiff base to a 2-bromoalkylidenemalonate. This reaction leads to the formation of N-protected β-aminocyclopropanedicarboxylates, which are highly activated and conformationally constrained β-amino acid derivatives. researchgate.net These cyclopropane derivatives can then be further transformed into other heterocyclic systems, such as pyrrolidin-2-ones. researchgate.net
Enantioselective Synthetic Routes to β-Substituted Pyrrolidines
The asymmetric synthesis of β-substituted pyrrolidines, a core structural motif in numerous biologically active compounds, has been a significant focus of chemical research. mdpi.com The development of stereocontrolled methods is crucial for accessing optically pure compounds like this compound. Various strategies have been established, including catalytic asymmetric reactions and the use of chiral auxiliaries, to construct the chiral pyrrolidine ring with high levels of enantioselectivity.
One prominent approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated esters. For instance, the use of a Cu(I)-BPE complex can catalyze the reaction between iminoesters and α,β-unsaturated 2-acyl imidazoles, yielding highly functionalized pyrrolidines with excellent enantioselectivities (up to 97% ee) and diastereoselectivities (>20:1). researchgate.net Another strategy is the phase-transfer catalyzed conjugate addition of glycine (B1666218) derivatives to β-aryl substituted enones, which can achieve high diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 96.5:3.5 er) using dinuclear N-spiro-ammonium salts as catalysts. researchgate.net
Organocatalysis has also emerged as a powerful tool. A highly diastereo- and enantioselective synthesis of polysubstituted pyrrolidines can be achieved through a cascade reaction combining a reversible aza-Henry reaction with a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization. pkusz.edu.cn This method, utilizing a Cinchona alkaloid-derived carbamate organocatalyst, provides access to 2,3,5-trisubstituted pyrrolidines with high enantiomeric excess (>90% ee) from a broad range of aldimine substrates. pkusz.edu.cn
The table below summarizes various enantioselective methods for synthesizing substituted pyrrolidines.
| Method | Catalyst/Auxiliary | Substrates | Key Features | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Cu(I)-BPE Complex | Iminoesters and α,β-unsaturated 2-acyl imidazoles | Provides highly substituted pyrrolidines | Up to 97% | researchgate.net |
| Conjugate Addition | Dinuclear N-spiro-ammonium salts (Phase-Transfer Catalyst) | N-(diphenylmethylene)glycine tert-butyl ester and β-aryl substituted enones | High diastereo- and enantioselectivity | Up to 96.5:3.5 er | researchgate.net |
| Organocatalytic Cascade | Cinchona alkaloid-derived carbamate | Aldimines and nitroalkenes | Aza-Henry/aza-Michael cascade with dynamic kinetic resolution | >90% | pkusz.edu.cn |
| Nitrile Anion Cyclization | Diethyl chlorophosphate (activator), LiHMDS (base) | Acrylonitrile derivative | 5-exo-tet cyclization with stereochemical inversion | 94-99% | capes.gov.br |
| Conjugate Addition | Homochiral lithium amide | tert-butyl 3-(pyridyl)prop-2-enoates | Yields β-pyridyl-β-amino acid derivatives | Up to 98% | rsc.org |
Advanced Functionalization and Derivatization Strategies
Once the Boc-protected pyrrolidine ring is synthesized, advanced functionalization and derivatization strategies can be employed to introduce further chemical diversity. The Boc (tert-butyloxycarbonyl) group is a versatile protecting group that stabilizes the amine while allowing for selective reactions at other positions on the heterocycle.
A significant area of development is the direct functionalization of C-H bonds, which offers a sustainable alternative to multi-step sequences. sci-hub.seacs.org For N-Boc protected pyrrolidines, α-lithiation followed by trapping with electrophiles is a common method for functionalizing the C-2 position. acs.orgnih.gov Palladium-catalyzed methods have also been developed for the direct C(sp³)–H arylation at the C-3 position of proline derivatives, using aminoquinolines as directing groups to achieve high yields and stereoselectivity. acs.org This approach is particularly relevant for modifying the β-position of the pyrrolidine ring.
Beyond C-H activation, the core structure of β-amino acids and their derivatives can be modified in various ways. For instance, metathesis reactions provide a powerful method for creating valuable olefinated cyclic or open-chain β-amino acid derivatives with stereocontrol. thieme.de The carboxyl group of this compound itself is a key handle for derivatization. It can be converted into esters or amides through standard coupling reactions. A common strategy involves activating the carboxylic acid to form an N-hydroxysuccinimide (OSu) ester, such as Boc-beta-Ala-OSu, which can then readily react with nucleophiles. nih.gov
The incorporation of β-amino acids into peptides is a major application, creating peptidomimetics with unique conformations and improved biological properties, such as enhanced proteolytic stability. acs.orgjku.at The derivatization of the β-amino acid unit can modulate the biological activity of these peptides. acs.org
The following table outlines several advanced functionalization and derivatization strategies applicable to Boc-protected pyrrolidines and related β-homoamino acids.
| Strategy | Reagents/Catalyst | Target Position | Description | Reference |
|---|---|---|---|---|
| α-C-H Arylation | Strong base (e.g., s-BuLi), chiral ligand, Pd catalyst | C-2 (α-position) | Deprotonation of N-Boc pyrrolidine followed by palladium-catalyzed cross-coupling. nih.gov | mdpi.comnih.gov |
| β-C-H Arylation | Palladium catalyst, aminoquinoline directing group | C-3 (β-position) | Directs arylation to the unactivated C-3 position of proline derivatives. acs.org | acs.org |
| Carboxyl Group Activation | N-Hydroxysuccinimide (NHS), DCC/EDC | Carboxyl group | Forms an active ester (e.g., OSu) for subsequent amidation or esterification. nih.gov | nih.gov |
| Ring-Closing Metathesis (RCM) | Grubbs' or other metathesis catalysts | Olefinic side chains | Used to synthesize cyclic β-amino acid derivatives from acyclic precursors. thieme.de | thieme.de |
| Peptide Coupling | Coupling reagents (e.g., HATU, HOBt) | Carboxyl group and N-terminus (after deprotection) | Incorporation of the β-homoamino acid into peptide chains. acs.org | acs.orgsigmaaldrich.com |
Stereochemical Control and Analysis in Boc Beta Homopyr Oh Chemistry
Diastereoselective and Enantioselective Synthetic Design
The synthesis of Boc-beta-Homopyr-OH and its derivatives often involves strategies that carefully control the formation of stereocenters. Diastereoselective and enantioselective methods are employed to produce the desired isomer in high purity.
One notable approach involves the 1,3-dipolar cycloaddition of enantiopure pyrroline (B1223166) N-oxides with strained alkylidenecyclopropanes. This reaction, followed by a thermal rearrangement induced by trifluoroacetic acid, yields highly substituted β-homoprolines with excellent stereocontrol. nih.govacs.orgresearchgate.net The use of chiral starting materials from the "chiral pool" ensures the formation of a specific enantiomer. nih.govacs.org
Another strategy is the stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from 4-bromobutanal. acs.orgnih.govacs.org This method allows for the synthesis of α-disubstituted β-homoprolines. The choice of metal, such as indium or zinc, can influence the stereochemical outcome, leading to different diastereoisomers. acs.orgnih.gov By selecting the appropriate configuration of the chiral auxiliary and the allylation protocol, it is possible to access either enantiomer of the target molecule. acs.org
Furthermore, rhodium-catalyzed intramolecular C-H insertion reactions of alkyl nitrenes have been demonstrated to produce β-homoprolines with high anti-selectivity. researchgate.netresearchgate.net This method provides a pathway to specific diastereomers that may be difficult to access through other routes. The resulting products contain a carboxylic acid group that can be used for further chemical modifications. researchgate.net
The table below summarizes key aspects of different diastereoselective and enantioselective synthetic methods for homoproline derivatives.
| Synthetic Method | Key Reagents/Catalysts | Stereochemical Outcome | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Enantiopure pyrroline N-oxides, alkylidenecyclopropanes, trifluoroacetic acid | High stereocontrol | Utilizes chiral pool starting materials. nih.govacs.org | nih.govacs.orgresearchgate.net |
| Stereodivergent Allylation | Chiral N-tert-butanesulfinyl imines, Indium/Zinc | Access to different diastereoisomers and both enantiomers | Stereochemical outcome depends on the metal and chiral auxiliary. acs.orgnih.gov | acs.orgnih.govacs.org |
| Rhodium-Catalyzed C-H Insertion | Rhodium alkyl nitrene | High anti-selectivity | Provides access to specific diastereomers. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Chiral Pool and Asymmetric Catalysis Strategies in Homoproline Synthesis
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids and sugars. These molecules serve as valuable starting materials for the synthesis of complex chiral molecules like this compound. For instance, enantiopure pyrroline N-oxides derived from sources such as malic acid can be used to synthesize β-homoprolines with high stereocontrol. nih.govacs.orgresearchgate.net
Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the synthesis of enantiomerically enriched products from achiral or racemic starting materials. Various catalytic systems have been developed for the synthesis of β-amino acids and their derivatives.
Organocatalysis, using small chiral organic molecules, has emerged as a significant tool. For example, chiral secondary amines, such as those derived from proline, can catalyze the asymmetric intramolecular aza-Michael reaction of α,β-unsaturated aldehydes to produce piperidines with excellent enantioselectivity, which are precursors to homoproline. mdpi.com
Metal-based asymmetric catalysis is also widely employed. Rhodium(I)-catalyzed asymmetric hydrogenation of cyclic β-enamino acid derivatives using chiral bisphosphine ligands has proven to be a highly efficient method for producing optically active homoproline derivatives with high conversion and enantiomeric excess (ee). researchgate.net Copper-catalyzed intramolecular asymmetric electrophilic amination of aromatic rings is another reliable method for constructing chiral saturated cyclic amines. researchgate.net
The following table highlights different asymmetric strategies for synthesizing homoproline and its derivatives.
| Strategy | Catalyst/Reagent | Reaction Type | Key Advantages | Reference |
| Chiral Pool Synthesis | Enantiopure pyrroline N-oxides (from malic acid) | 1,3-Dipolar Cycloaddition | High stereocontrol, utilizes readily available chiral starting materials. nih.govacs.orgunifi.it | nih.govacs.orgresearchgate.netunifi.it |
| Organocatalysis | Chiral secondary amines (e.g., Jorgensen's catalyst) | Asymmetric intramolecular aza-Michael reaction | Excellent enantioselectivity for piperidine (B6355638) precursors. mdpi.com | mdpi.com |
| Metal-Based Asymmetric Catalysis | Rh(I) with chiral bisphosphine ligands | Asymmetric Hydrogenation | High conversion and enantiomeric excess for homoproline derivatives. researchgate.net | researchgate.net |
| Metal-Based Asymmetric Catalysis | Copper catalysts | Intramolecular Asymmetric Electrophilic Amination | Reliable method for constructing chiral cyclic amines. researchgate.net | researchgate.net |
Methodologies for Stereochemical Assignment and Enantiopurity Evaluation in Research
Accurate determination of the stereochemistry and enantiomeric purity of this compound is crucial for its application. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. By analyzing the chemical shifts and coupling constants of specific protons in the pyrrolidine (B122466) ring, it is possible to distinguish between different isomers. acs.orgnih.gov For instance, in the synthesis of α-disubstituted β-homoprolines, the chemical shifts of the protons at positions 2 and 5 of the pyrrolidine ring can be used to quantify the diastereomeric ratio. acs.org Nuclear Overhauser Effect (NOE) analyses can also be used to determine the relative configuration of the molecule. jst.go.jp
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a standard method for determining the enantiomeric excess (ee) of a chiral compound. This technique separates the enantiomers, allowing for their quantification. nih.gov
X-ray Crystallography provides unambiguous determination of the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. acs.org
Chiral Derivatizing Agents (CDAs) can be used in conjunction with chromatography (HPLC or GC) and mass spectrometry (MS) to determine the stereochemistry of amino acids. nih.gov Reagents like Marfey's reagent (FDAA), 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) react with the amino acid to form diastereomeric derivatives that can be separated and analyzed. nih.gov
The table below outlines the primary methods for stereochemical analysis in the context of this compound research.
| Methodology | Application | Information Obtained | Reference |
| NMR Spectroscopy | Determination of diastereomeric ratio | Relative stereochemistry, quantification of diastereomers. acs.orgnih.gov | acs.orgnih.govjst.go.jp |
| Chiral HPLC | Determination of enantiomeric excess | Enantiopurity of the compound. nih.gov | nih.gov |
| X-ray Crystallography | Absolute stereochemistry determination | Unambiguous 3D structure of the molecule. acs.org | acs.org |
| Chiral Derivatizing Agents (CDAs) with HPLC/GC-MS | Stereochemical assignment | Absolute configuration by comparison with standards. nih.gov | nih.gov |
Reactivity and Transformations of Boc Beta Homopyr Oh
Amide Bond Formation in Peptide Coupling Reactions
The carboxylic acid functionality of Boc-beta-Homopyr-OH is readily converted into an amide bond, a cornerstone reaction in peptide synthesis. jpt.comluxembourg-bio.com This transformation is not spontaneous and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. jpt.comresearchgate.net This is achieved using a variety of coupling reagents.
Common coupling reagents are categorized into several families, including carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com
Carbodiimides , such as Dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-Diisopropylcarbodiimide (DIC), activate the carboxylic acid to form an O-acylisourea intermediate. This highly reactive species can then react with an amine to form the desired amide. To suppress side reactions and reduce the risk of racemization, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com
Uronium and Phosphonium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient and provide rapid coupling with low levels of epimerization. jpt.com They are frequently the reagents of choice for difficult couplings, including those involving sterically hindered amino acids. nih.gov
Additives like 4-Dimethylaminopyridine (DMAP) can be used to accelerate coupling reactions, particularly when using symmetrical anhydrides or carbodiimides. nih.gov
To prevent unwanted side reactions, such as the formation of a guanidine (B92328) moiety at the N-terminus of a peptide chain when using uronium/aminium reagents, a pre-activation step is often employed. peptide.com This involves allowing the carboxylic acid (this compound) to react with the coupling reagent before the amine component is introduced. peptide.com
| Reagent Class | Example(s) | Primary Function | Common Additives | Key Findings/Notes |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | HOBt, HOBt | HOBt is used to minimize racemization and improve efficiency. luxembourg-bio.com |
| Uronium Salts | HATU, TBTU | Forms an active ester, high efficiency | Base (e.g., DIPEA) | Excellent for complex or sterically hindered couplings. jpt.com |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization | Base (e.g., DIPEA) | Offers high efficiency with a low risk of racemization. jpt.com |
| Catalytic Additives | DMAP | Accelerates coupling reactions | N/A | Enhances reaction rates, especially for hindered couplings. nih.gov |
Selective Transformations Involving the Carboxylic Acid Functionality
Beyond amide bond formation, the carboxylic acid group of this compound can undergo other selective transformations. The inert nature of the Boc-protected nitrogen under many reaction conditions allows the carboxylic acid to be targeted specifically.
Esterification: The carboxylic acid can be converted to an ester through reactions like Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. Strong reducing agents like Lithium aluminum hydride (LiAlH4) are typically required for this transformation. youtube.com The Boc group is generally stable under these reductive conditions.
Salt Formation: As a carboxylic acid, the compound readily reacts with bases (e.g., sodium hydroxide, simple amines) to form the corresponding carboxylate salt. msu.edu This reaction is a fundamental acid-base transformation. pressbooks.pub
Chemical Reactivity Profile of the Pyrrolidine (B122466) Nitrogen under Boc Protection
The tert-butoxycarbonyl (Boc) group is an amine-protecting group that dramatically alters the reactivity of the pyrrolidine nitrogen. total-synthesis.comwikipedia.org It renders the nitrogen essentially non-reactive under a wide range of conditions, which is crucial for directing reactivity towards the carboxylic acid group. researchgate.net
The Boc group decreases the nucleophilicity and basicity of the nitrogen atom because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group of the carbamate (B1207046). This makes the nitrogen atom significantly less likely to participate in nucleophilic attacks or acid-base reactions. researchgate.net The Boc group is characterized by its stability towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions. total-synthesis.comresearchgate.net This stability allows for selective manipulation of other functional groups within the molecule without disturbing the protected amine.
Orthogonal and Selective Deprotection Strategies for Boc-Groups
A key feature of the Boc group in chemical synthesis is its susceptibility to removal under specific acidic conditions, a process known as deprotection. total-synthesis.comacsgcipr.org This targeted removal is fundamental to the concept of "orthogonal protection," where multiple, different protecting groups can be removed sequentially without affecting the others. total-synthesis.comwikipedia.org
The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane. wikipedia.org The deprotection mechanism proceeds through the protonation of the carbamate oxygen, followed by the fragmentation of the molecule to release the free amine, carbon dioxide, and a stabilized tert-butyl cation. total-synthesis.com This cation typically deprotonates to form gaseous isobutene. total-synthesis.com
A potential complication is the reaction of the electrophilic t-butyl cation with nucleophilic sites on the substrate molecule. acsgcipr.org To prevent this unwanted alkylation, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org
The acid-lability of the Boc group is in direct contrast to the removal conditions for other common amine protecting groups, which forms the basis of orthogonal strategies in complex syntheses like solid-phase peptide synthesis (SPPS). wikipedia.orgorganic-chemistry.org
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Principle |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) total-synthesis.comwikipedia.org | Stable to base and hydrogenolysis. total-synthesis.com |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) wikipedia.org | Stable to acid and hydrogenolysis. total-synthesis.com |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) total-synthesis.com | Stable to mild acid and base. arkat-usa.org |
Applications of Boc Beta Homopyr Oh in Molecular Construction and Chemical Biology Research
Integration into Peptidomimetic Frameworks
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of non-natural amino acids like Boc-beta-Homopyr-OH is a key strategy in the design of these molecules.
Design and Synthesis of Conformationally Constrained Peptides and Analogues
The inherent rigidity of the pyrrolidine (B122466) ring in this compound significantly limits the conformational freedom of the peptide backbone into which it is incorporated. encyclopedia.pubnih.gov This constraint is highly desirable in drug design, as it can lock the peptide into a bioactive conformation, leading to higher affinity and specificity for its biological target. encyclopedia.pub The synthesis of these conformationally constrained peptides often involves standard peptide coupling techniques, where the carboxylic acid of this compound is activated and reacted with the free amine of a growing peptide chain. The Boc protecting group can then be removed under acidic conditions to allow for further chain elongation.
The synthesis of β-amino acids, the class to which this compound belongs, can be achieved through methods like the Arndt-Eistert homologation. mdpi.com For instance, the synthesis of a related compound, Fmoc-β³hHis(Tr)-OH, was achieved from Boc-His(Ts)-OH in several steps, highlighting a potential synthetic route for such modified amino acids. mdpi.com
Exploration of Secondary Structure Induction: Helical and β-Turn Mimics
The incorporation of β-amino acids, including cyclic variants like this compound, can induce specific secondary structures in peptides. researchgate.net Depending on the stereochemistry and the substitution pattern of the β-amino acid, it can promote the formation of various types of helices or stable β-turns. researchgate.netnih.gov These well-defined secondary structures are often crucial for molecular recognition and biological activity. For example, β-hairpin peptides have shown promise in mimicking protein epitopes and binding to specific microRNA precursors. encyclopedia.pub The rigid pyrrolidine ring of this compound can serve as a scaffold to nucleate and stabilize such secondary structures, making it a valuable tool for designing peptides with predictable three-dimensional shapes.
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. iris-biotech.de this compound is amenable to incorporation into peptide chains using SPPS protocols. peptide.com
Boc-SPPS Protocols for Incorporating β-Homoamino Acids into Polypeptide Chains
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS. iris-biotech.deamericanpeptidesociety.org In this approach, the N-terminal amino group is protected by the acid-labile Boc group, while side-chain functional groups are typically protected by benzyl-based groups. iris-biotech.deamericanpeptidesociety.org To incorporate this compound into a peptide sequence, it is coupled to the resin-bound peptide chain after the removal of the preceding amino acid's Boc group with an acid, such as trifluoroacetic acid (TFA).
Standard coupling reagents used in Boc-SPPS, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or newer phosphonium- or aminium-based reagents like HBTU or HATU, can be used to activate the carboxylic acid of this compound for efficient amide bond formation. sigmaaldrich.comdokumen.pub After coupling, any unreacted amino groups are often capped to prevent the formation of deletion sequences. iris-biotech.de The cycle of deprotection, neutralization, and coupling is repeated to elongate the peptide chain.
Table 1: General Steps in Boc-SPPS for Incorporating this compound
| Step | Procedure | Reagents |
| 1. Deprotection | Removal of the N-terminal Boc group from the resin-bound peptide. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). |
| 2. Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt. | Diisopropylethylamine (DIPEA) in DCM or DMF. |
| 3. Coupling | Activation of this compound and coupling to the free amine. | Coupling reagents (e.g., DCC/HOBt, HBTU, HATU) and this compound in a suitable solvent (e.g., DMF, DCM). sigmaaldrich.comdokumen.pub |
| 4. Capping (Optional) | Acetylation of unreacted amino groups. | Acetic anhydride, DIPEA. iris-biotech.de |
This table provides a generalized overview. Specific conditions may vary based on the peptide sequence and scale of the synthesis.
Compatibility and Orthogonality with Other Protecting Group Strategies in SPPS
A key aspect of complex peptide synthesis is the use of orthogonal protecting groups, which can be removed under different conditions without affecting other protecting groups. The Boc group is acid-labile and is typically removed with TFA. This makes it orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is cleaved by piperidine (B6355638). americanpeptidesociety.org This orthogonality allows for the synthesis of complex peptides where different parts of the molecule can be selectively deprotected and modified.
For instance, while this compound would primarily be used in a Boc-SPPS strategy, it is theoretically possible to use it in conjunction with Fmoc-based chemistry for specific applications, such as the synthesis of branched or cyclic peptides where selective deprotection is required. The pyrrolidine nitrogen of the homocysteine analogue is part of the backbone and thus not typically protected, but the N-terminal α-amino group requires protection.
Contributions to Combinatorial Library Generation for Chemical Screening
Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a short period. nih.gov These libraries of compounds are then screened for biological activity to identify new drug leads. The inclusion of unique building blocks like this compound in combinatorial libraries can significantly expand the chemical space being explored, increasing the chances of finding a hit.
By incorporating this compound into a peptide library, a defined conformational constraint is introduced at a specific position. This can lead to libraries of peptides with pre-organized structures, which may have a higher affinity for their targets compared to flexible linear peptides. encyclopedia.pub Techniques such as one-bead-one-compound (OBOC) libraries can be used to generate vast numbers of peptides, each on a separate resin bead, where some of the positions are occupied by residues derived from this compound. nih.gov Subsequent screening of these libraries against a biological target can identify novel constrained peptides with desired activities.
Advanced Spectroscopic and Chromatographic Techniques for Structural and Purity Analysis of Boc Beta Homopyr Oh Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules, including Boc-beta-Homopyr-OH derivatives. researchgate.net This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net For Boc-protected amino acids and peptides, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous assignments of proton (¹H) and carbon (¹³C) signals. researchgate.net
In a typical ¹H NMR spectrum of a Boc-protected β-amino acid, characteristic signals are observed for the tert-butoxycarbonyl (Boc) protecting group, which appears as a prominent singlet around 1.4 ppm. The protons on the pyrrolidine (B122466) ring and the β-amino acid backbone exhibit more complex splitting patterns and chemical shifts that are highly dependent on their specific chemical environment and stereochemistry. For instance, in the synthesis of a Boc-protected β-proline methyl ester, a singlet at δ 3.59 ppm corresponding to the methyl ester protons and another at δ 6.1 ppm for the diazoketone intermediate were key in confirming the reaction progress. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the Boc group and the carboxylic acid typically resonate in the downfield region of the spectrum. For example, in Boc-β²hAla-OMe, the carbonyl carbons were observed at δ 175.07 and 155.77 ppm. nih.gov
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity between protons and carbons, especially in complex derivatives. researchgate.netnd.edu These experiments allow for the definitive assignment of all proton and carbon signals, confirming the successful synthesis and structural integrity of the target molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Boc-Protected β-Amino Acid Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| Boc-β²hAla-OMe nih.gov | ¹H | 4.86 | br s, 1H (NH) |
| ¹H | 3.71 | s, 3H (OCH₃) | |
| ¹H | 3.54–3.12 | dm, 2H | |
| ¹H | 2.54–2.36 | m, 1H | |
| ¹H | 1.43 | s, 9H (Boc) | |
| ¹H | 1.12 | d, J = 7 Hz, 3H | |
| ¹³C | 175.07, 155.77 | (C=O) | |
| ¹³C | 79.24 | (C(CH₃)₃) | |
| ¹³C | 52.15 | (OCH₃) | |
| ¹³C | 43.18, 39.58 | ||
| ¹³C | 28.31 | (C(CH₃)₃) | |
| ¹³C | 15.91 | ||
| Boc-β²hPhe-OMe nih.gov | ¹H | 7.33–7.13 | m, 5H (Aromatic) |
| ¹H | 4.86 | br s, 1H (NH) | |
| ¹H | 3.64 | s, 3H (OCH₃) | |
| ¹H | 3.48–3.16 | m, 2H | |
| ¹H | 3.10–2.74 | m, 3H | |
| ¹H | 1.42 | s, 9H (Boc) | |
| ¹³C | 174.61, 155.73 | (C=O) | |
| ¹³C | 138.22, 128.80, 128.49, 126.56 | (Aromatic) | |
| ¹³C | 79.38 | (C(CH₃)₃) | |
| ¹³C | 51.77 | (OCH₃) | |
| ¹³C | 47.35, 41.48, 35.85 | ||
| ¹³C | 28.30 | (C(CH₃)₃) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound and its derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these relatively non-volatile and thermally labile molecules. acs.org
In the positive ion mode, ESI-MS of a Boc-protected amino acid typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also frequently observed. The high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion, providing valuable structural information. nih.gov A characteristic fragmentation pathway for Boc-protected compounds is the loss of the Boc group or isobutylene (B52900) from the protonated molecule. For example, in the analysis of Boc-β,γ-hybrid peptides, a characteristic fragmentation involved the loss of the Boc group. nih.gov The fragmentation patterns of the peptide backbone, such as the formation of b and y ions, can be used to sequence peptide derivatives. nih.gov For instance, studies have shown that peptides with a β-amino acid at the N-terminus tend to produce more extensive fragmentation compared to those with a γ-amino acid at the N-terminus. nih.gov
Table 2: ESI-MS Fragmentation Data for Boc-Protected β-Amino Acid Derivatives
| Compound | Precursor Ion (m/z) | Fragmentation Ions (m/z) | Interpretation |
| Boc-β²hAla-OMe nih.gov | 240 | 140 | [M + Na]⁺, [M – Boc + Na]⁺ |
| Boc-β²hPhe-OMe nih.gov | 316.2 | - | [M + Na]⁺ |
| Boc-β²hTyr(Boc)-OMe nih.gov | 432.2 | - | [M + Na]⁺ |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of this compound derivatives, serving two primary purposes: the assessment of chemical purity and the separation of enantiomers. avantorsciences.comavantorsciences.com
For purity analysis, reversed-phase HPLC (RP-HPLC) is the most common method. acs.orgnih.gov The sample is injected onto a nonpolar stationary phase (e.g., C18), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an additive such as trifluoroacetic acid (TFA), is used for elution. acs.org The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. nih.gov
The separation of enantiomers, or chiral separation, is critical when dealing with chiral molecules like this compound. This is often achieved using chiral stationary phases (CSPs). nih.govsigmaaldrich.com Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin-based CHIROBIOTIC T), and crown ethers. nih.govsigmaaldrich.comhplc.eu The choice of CSP and mobile phase conditions, such as the type of organic modifier and the presence of acidic or basic additives, significantly influences the retention and resolution of the enantiomers. nih.gov For example, research has shown the successful enantioseparation of underivatized β²-homoamino acids on a chiral stationary phase containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov In some cases, the elution order of the enantiomers can be determined, with the S-enantiomer eluting before the R-enantiomer. nih.gov
Table 3: HPLC Conditions for Analysis of Boc-Amino Acid Derivatives
| Analysis Type | Column | Mobile Phase | Detection | Reference |
| Purity Analysis | Supelco Discovery BIO Wide Pore RP C-18 (25 cm × 4.6 mm, 5 µm) | Water/acetonitrile or water/methanol with 0.1% TFA | UV at 215 nm | acs.org |
| Purity Analysis | Analytical C18 (4.6 × 250 mm) | A: H₂O with 20 mM NH₄OH, B: 80% MeCN / 20% H₂O with 20 mM NH₄OH | - | nih.gov |
| Enantiomeric Separation | Chiral stationary phase with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Varied organic and acidic modifiers | - | nih.gov |
| Enantiomeric Separation | Synthetic chiral stationary phases based on a π-acidic derivative of trans 1,2-diaminocyclohexane | - | - | nih.gov |
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination
X-ray crystallography is an unparalleled technique for providing a definitive, three-dimensional structure of a molecule in the solid state. nih.gov It allows for the unambiguous determination of absolute stereochemistry and provides precise information about bond lengths, bond angles, and torsional angles, which define the molecule's conformation. nih.govacs.org
For this compound derivatives, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is subjected to X-ray diffraction, and the resulting diffraction pattern is used to solve the crystal structure. The analysis of the crystal structure of Boc-protected β-amino acids and their peptide derivatives has revealed important conformational preferences. For example, studies on peptides containing β-amino acid residues have shown that the substituents on the β-carbon can restrict the torsional angles, leading to preferred conformations. nih.gov In some cases, intramolecular hydrogen bonds, such as C₆ or C₁₁ hydrogen bonds, are observed, which stabilize specific secondary structures like turns and helices. nih.govx-mol.com The crystal structure of a Boc-protected dipeptide, Boc-Aib-L-Mag-NHBzl, revealed a β-turn conformation stabilized by an intramolecular hydrogen bond. acs.org This level of structural detail is invaluable for understanding the structure-activity relationships of these molecules and for the rational design of peptidomimetics with specific conformational properties.
Table 4: Crystallographic Data for a Boc-Protected Dipeptide
| Compound | Crystal System | Space Group | Key Torsion Angles (φ, ψ) | Hydrogen Bonding | Reference |
| Boc-Aib-L-Mag-NHBzl | - | - | φ₁ = 55.7(3)°, ψ₁ = 33.1(3)°; φ₂ = 64.7(3)°, ψ₂ = 22.5(3)° | Intramolecular C=O···H-N β-turn | acs.org |
| Piv-Pro-β(3,3)Ac6c-NHMe | - | - | - | C₁₁ hydrogen bonded hybrid αβ turn | nih.gov |
Computational Chemistry and Theoretical Studies on Boc Beta Homopyr Oh
Molecular Modeling and Conformational Analysis via Force Field Methods
Molecular modeling using force field methods serves as the initial step in understanding the three-dimensional structure of flexible molecules like Boc-beta-Homopyr-OH. This approach utilizes classical mechanics to approximate the potential energy of a system of atoms, allowing for rapid exploration of its conformational space.
A typical conformational search would involve systematically rotating all flexible bonds and calculating the steric energy for each resulting conformer using a suitable force field (e.g., MMFF94, AMBER). This process generates a large number of potential structures, which are then minimized to find local energy minima. The results of such a search would identify the most stable, low-energy conformations of the molecule.
Table 1: Illustrative Low-Energy Conformers of this compound from a Hypothetical Force Field Analysis This table is a hypothetical representation of expected results, as specific literature is unavailable.
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (Boc N-C) | Pyrrolidine (B122466) Ring Pucker | Key Distances (e.g., O(Boc)...H(acid)) |
|---|---|---|---|---|
| Conf-1 | 0.00 | 178.5° (trans) | Envelope (C4-endo) | 2.5 Å |
| Conf-2 | 0.85 | -5.2° (cis) | Twist (C3-exo/C4-endo) | 4.1 Å |
| Conf-3 | 1.20 | 179.1° (trans) | Envelope (C3-endo) | 3.8 Å |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Following the initial exploration with force fields, quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed to obtain more accurate information about the electronic structure and reactivity of the lowest-energy conformers of this compound. nih.govmdpi.com Methods like B3LYP with a basis set such as 6-31G* or larger are commonly used for molecules of this type. nih.gov
These calculations can provide a wealth of information, including:
Optimized Geometries and Energies: Re-optimization of the low-energy conformers from the force field search at a higher level of theory provides more accurate geometries and relative energies.
Partial Atomic Charges: Analysis of the charge distribution (e.g., using Natural Bond Orbital analysis) reveals the electrophilic and nucleophilic sites within the molecule. The carbonyl carbons of the Boc group and the lactam ring, as well as the acidic proton of the carboxylic acid, are expected to be key sites.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
Table 2: Hypothetical Quantum Chemical Properties of the Most Stable Conformer of this compound (DFT/B3LYP/6-31G)* This table is a hypothetical representation of expected results, as specific literature is unavailable.
| Property | Value | Description |
|---|---|---|
| Total Energy (Hartree) | -XXX.XXXX | Absolute electronic energy |
| Dipole Moment (Debye) | 3.5 D | Indicator of overall polarity |
| HOMO Energy (eV) | -6.8 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy (eV) | -0.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (eV) | 6.3 eV | Indicator of chemical stability and reactivity |
| Electrophilicity Index (ω) | 1.9 | Propensity to accept electrons |
| NBO Charge on C=O (lactam) | +0.55 e | Partial charge on the lactam carbonyl carbon |
Prediction of Preferred Conformations and Energetic Landscapes
By combining force field searches with higher-level quantum chemical calculations, a detailed potential energy surface (PES) can be constructed. This energetic landscape maps the energy of the molecule as a function of its geometry, typically by varying one or two key dihedral angles.
For this compound, a PES scan of the rotation around the Boc C-N bond would be particularly insightful. It would likely confirm the existence of two stable regions corresponding to the cis and trans carbamate (B1207046) conformers, separated by a rotational energy barrier. researchgate.net The height of this barrier determines the rate of interconversion between these forms. Similar analyses can be performed for the rotation of the acetic acid side chain.
These studies are essential for understanding which conformations are likely to be present in solution and which are more likely to participate in chemical reactions or biological interactions. The presence of multiple low-energy conformers can lead to complex NMR spectra due to the slow interconversion on the NMR timescale. researchgate.net
In Silico Approaches to Understanding Reaction Mechanisms and Stereoselectivity
Computational chemistry is a powerful tool for elucidating reaction mechanisms. beilstein-journals.orgtandfonline.com For this compound, theoretical studies could investigate various potential reactions, such as its synthesis, hydrolysis of the Boc group, or its use as a building block in peptide synthesis. thieme-connect.com
Furthermore, in silico methods are invaluable for predicting stereoselectivity. In reactions involving the chiral center of this compound, computational modeling can be used to compare the activation energies of the transition states leading to different stereoisomeric products. nih.gov This is particularly relevant in reactions like the enantioselective lithiation of N-Boc-pyrrolidine, where computational studies have successfully explained the observed stereochemical outcomes by analyzing the energies of competing transition state structures. nih.gov
Challenges and Future Research Directions in Boc Beta Homopyr Oh Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is a paramount challenge in modern organic synthesis. For Boc-beta-Homopyr-OH, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign and atom-economical.
Current synthetic strategies for analogous pyroglutamic acid derivatives often rely on multi-step sequences that may involve protecting groups and stoichiometric reagents, which can lead to significant waste generation. thieme-connect.de For instance, the synthesis of N-protected pyroglutamic acid derivatives often starts from the corresponding protected glutamic acid, which undergoes cyclization. thieme-connect.de A patent for the synthesis of Boc-L-Pyroglutamic acid methyl ester describes a process starting from L-glutamic acid, which is first cyclized and then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) and a catalyst. google.com While effective, such methods can be improved in terms of atom economy.
Future research should aim to develop catalytic and more direct routes to this compound and its analogs. For example, exploring direct C-H functionalization of readily available precursors could significantly shorten synthetic sequences. researchgate.net The development of enzymatic or chemo-enzymatic processes could also offer a highly selective and sustainable alternative to traditional chemical methods. The use of renewable starting materials and greener solvent systems will also be crucial in minimizing the environmental footprint of these syntheses.
A key metric in this endeavor is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. The ideal synthesis would have 100% atom economy, where all atoms of the reactants are incorporated into the final product.
| Reaction Type | Typical Atom Economy | Potential for Improvement for this compound Synthesis |
| Classical Multi-step Synthesis | Low to Moderate | High |
| Catalytic C-H Functionalization | High | High |
| Enzymatic Synthesis | High | High |
| Direct Cyclization-Functionalization | Moderate to High | High |
Expanding the Scope of Derivatization Reactions for Diverse Chemical Applications
The versatility of this compound as a building block is directly related to the range of chemical transformations it can undergo. Expanding the repertoire of derivatization reactions is crucial for accessing a wider diversity of chemical structures for various applications.
The functionalization of the pyrrolidone ring and the carboxylic acid moiety are two key areas for exploration. The synthesis of various analogs of thyrotropin-releasing hormone has been achieved by modifying the pyroglutamic acid moiety, demonstrating the feasibility of derivatizing this core structure. google.com Research on N-Boc-pyrrolidine has shown that α'-lithiation followed by reaction with electrophiles is a viable strategy for introducing substituents onto the pyrrolidine (B122466) ring.
Future work could focus on developing novel methodologies for the selective functionalization of this compound. This could include late-stage C-H functionalization to introduce a variety of substituents at different positions on the pyrrolidone ring. Furthermore, the carboxylic acid group provides a handle for a wide array of transformations, including amidation and esterification, to append different functionalities or link the molecule to other scaffolds. A solid-phase method for the synthesis of glutamic acid derivatives has been described, which involves the chemoselective ring-opening of N-Boc pyroglutamate (B8496135) with various nucleophiles, suggesting a potential route for derivatization. doi.org
The development of orthogonal protection strategies will also be important for the selective modification of different parts of the molecule, enabling the synthesis of complex, multifunctional derivatives.
| Functionalization Site | Potential Derivatization Reactions | Resulting Chemical Diversity |
| Pyrrolidone Ring (C-H bonds) | Catalytic C-H activation, Lithiation-electrophile trapping | Introduction of alkyl, aryl, and other functional groups |
| Carboxylic Acid | Amidation, Esterification, Reduction | Formation of amides, esters, alcohols; conjugation to other molecules |
| Lactam Carbonyl | Reduction, Grignard addition | Ring-opening or modification of the carbonyl group |
| Boc-Protecting Group | Deprotection and N-functionalization | Access to the secondary amine for further modification |
Novel Applications in Supramolecular Chemistry and Advanced Materials Science
The unique structural features of this compound, including its rigid pyrrolidone core and its capacity for hydrogen bonding, make it an attractive candidate for applications in supramolecular chemistry and materials science.
Pyrrolidone-based polymers have been shown to exhibit interesting properties, such as thermoresponsiveness. acs.org The incorporation of the rigid pyrrolidone ring into polymer backbones can influence their thermal and mechanical properties. acs.org For instance, thermosets based on bis(pyrrolidone) dicarboxylic acids have been developed, showcasing the potential of this structural motif in creating robust materials. acs.org The self-assembly of block copolymers containing N-vinyl pyrrolidone highlights the role of the pyrrolidone unit in forming supramolecular structures like micelles. mdpi.com
Future research could explore the use of this compound as a monomer or a key component in the design of novel polymers and supramolecular assemblies. The defined stereochemistry and conformational preferences of this molecule could be exploited to create ordered, self-assembling systems. For example, oligomers of this compound could potentially form foldamers with defined secondary structures, similar to how other β-amino acids have been shown to form helical structures. nih.gov These ordered structures could find applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli. The synthesis of pyrrolidine-based catalytic microporous polymers suggests a pathway for creating functional materials with catalytic activity. csic.es
| Material Type | Potential Role of this compound | Prospective Applications |
| Foldamers/Oligomers | Monomeric unit for creating defined secondary structures | Molecular recognition, biomaterial scaffolds, catalysis |
| Polymers | Monomer for imparting rigidity and specific properties | Thermoresponsive materials, biodegradable plastics, hydrogels |
| Supramolecular Gels | Gelator molecule through hydrogen bonding and self-assembly | Drug delivery, tissue engineering |
| Nanomaterials | Building block for self-assembled nanostructures | Nanosensors, targeted delivery systems |
Advanced Methodologies for Precision Conformational Control in Designed Molecular Systems
The biological activity and material properties of molecules derived from this compound are intrinsically linked to their three-dimensional structure. Therefore, the ability to precisely control the conformation of this building block within larger molecular systems is of utmost importance.
The incorporation of β-amino acids into peptides is known to induce specific secondary structures, such as helices and turns. researchgate.net Computational and experimental studies, including NMR spectroscopy and X-ray crystallography, are powerful tools for understanding the conformational preferences of these molecules. mdpi.comnih.gov For example, NMR studies on peptides containing sugar amino acids have provided evidence for the conformation-inducing effect of the rigid ring structures. acs.org Similarly, conformational studies of pyroglutamate analogs have been conducted to understand their structural properties. nih.gov
A significant challenge and future research direction lies in developing advanced methodologies to predict and control the conformation of this compound-containing molecules with high precision. This will involve a synergistic approach combining:
High-level computational modeling: To predict the conformational landscape of peptides and polymers incorporating this compound.
Advanced NMR techniques: To experimentally determine the solution-state conformations and dynamics. mdpi.com
X-ray crystallography: To obtain high-resolution solid-state structures. nih.gov
Rational design: To introduce specific structural modifications to the this compound unit to favor desired conformations.
By mastering conformational control, it will be possible to design molecules with tailored shapes and functionalities, leading to the development of more potent and selective therapeutic agents, as well as advanced materials with precisely engineered properties.
| Methodology | Contribution to Conformational Control | Example Application |
| Computational Modeling (DFT, MD) | Prediction of low-energy conformations and dynamic behavior | Designing a peptide sequence that adopts a specific helical fold |
| NMR Spectroscopy (NOE, J-coupling) | Experimental validation of solution-state structures | Determining the 3D structure of a this compound containing cyclic peptide |
| X-ray Crystallography | High-resolution solid-state structure determination | Visualizing the precise atomic arrangement in a crystalline material |
| Chemical Modification | Altering conformational preferences through synthesis | Introducing a bulky substituent to lock a specific torsional angle |
Q & A
Q. What are the key synthetic pathways for Boc-beta-Homopyr-OH, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : this compound is synthesized via a multi-step process involving:
Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amine moiety of beta-homoproline under anhydrous conditions, typically using Boc anhydride and a base like DMAP .
Coupling : Activation of the carboxylic acid group using reagents such as HOBt/EDCI or DCC, followed by coupling to other amino acids or intermediates in peptide synthesis .
Deprotection : Selective removal of the Boc group using TFA or HCl/dioxane for downstream applications .
Q. Optimization Strategies :
Q. Critical Data Points :
- Retention time (HPLC), Rf values (TLC), and integration ratios (NMR) must be reported for reproducibility .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical outcomes during this compound synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC with cellulose-based columns to separate enantiomers and quantify enantiomeric excess (ee) .
- X-ray Crystallography : Resolve absolute configuration if racemization is suspected during coupling .
- Control Experiments :
- Compare reaction outcomes under inert (N2) vs. ambient conditions to assess oxidative byproducts.
- Use deuterated solvents in NMR to detect trace impurities influencing stereochemistry .
Q. Example Framework :
| Contradiction Observed | Diagnostic Tool | Resolution Strategy |
|---|---|---|
| Low ee in final product | Chiral HPLC | Optimize coupling temperature |
| Unassigned NMR peaks | 2D NMR (COSY) | Re-run under deuterated DMF |
Q. What experimental designs are recommended to evaluate the stability of this compound under varying conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C, sampling at 0, 7, 14, and 30 days. Analyze degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV/Vis light (300–800 nm) and monitor photodegradation products .
Q. Data Management :
- Document raw data (e.g., chromatograms, spectra) in open-access repositories with DOI links for transparency .
Q. How should researchers design experiments to resolve discrepancies in this compound's bioactivity across studies?
- Methodological Answer :
- Dose-Response Curves : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) in cellular assays to validate potency .
- Negative Controls : Include scrambled peptides or Boc-protected non-active analogs to isolate specific effects .
- Meta-Analysis : Compare published data using standardized metrics (e.g., IC50, EC50) and adjust for variables like cell line or assay type .
Q. Example Framework :
| Variable | Confounding Factor | Mitigation Strategy |
|---|---|---|
| Cell viability | Solvent toxicity | Use DMSO at <0.1% |
| Assay readout | Fluorescence quenching | Validate with LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
